Ethyl methyl nonanedioate

Description

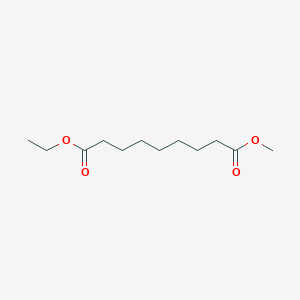

Its structure is CH₃OOC-(CH₂)₇-COOCH₂CH₃, with a molecular formula of C₁₂H₂₂O₄ and an estimated molecular weight of 230.3 g/mol (calculated from evidence on dimethyl and diethyl analogs) . This compound is synthetically derived via esterification of nonanedioic acid with methanol and ethanol or through transesterification of dimethyl/diethyl nonanedioate. Potential applications include use as a plasticizer, lubricant, or solvent, leveraging its aliphatic diester properties .

Properties

CAS No. |

51503-33-4 |

|---|---|

Molecular Formula |

C12H22O4 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

9-O-ethyl 1-O-methyl nonanedioate |

InChI |

InChI=1S/C12H22O4/c1-3-16-12(14)10-8-6-4-5-7-9-11(13)15-2/h3-10H2,1-2H3 |

InChI Key |

DGFRQFIRGINBHL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl methyl nonanedioate can be synthesized through the esterification of nonanedioic acid with ethanol and methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where nonanedioic acid is reacted with ethanol and methanol in the presence of a catalyst. The reaction mixture is then distilled to separate the desired ester from other by-products and unreacted starting materials.

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl methyl nonanedioate undergoes hydrolysis to regenerate nonanedioic acid and the corresponding alcohols. The reaction proceeds via nucleophilic attack on the ester carbonyl carbon by water.

Acid-Catalyzed Hydrolysis

In acidic conditions, the ester carbonyl is protonated, making the carbonyl carbon more electrophilic. The reaction mechanism involves:

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by water.

-

Formation of a tetrahedral intermediate.

-

Deprotonation and cleavage of the C-O bond, yielding nonanedioic acid and alcohols.

pH and Temperature Effects

-

pH : Acidic conditions accelerate hydrolysis compared to neutral or basic conditions.

-

Temperature : Elevated temperatures increase reaction rates, though excessive heat may degrade the compound .

Transesterification

Transesterification involves exchanging the alkoxy group of the ester with another alcohol (e.g., substitution of ethyl/methyl groups). This reaction is catalyzed by acids or bases and typically requires reflux conditions.

Example reaction:

Reactions with Nucleophiles

This compound reacts with nucleophiles (e.g., hydrazines, amines) due to the electrophilic nature of its carbonyl carbons. For instance, hydrazine hydrate reacts with dimethyl nonanedioate (a structurally similar compound) to form nonanedihydrazide under reflux conditions .

Mechanism :

-

Nucleophilic attack by hydrazine on the carbonyl carbon.

-

Formation of a tetrahedral intermediate.

-

Proton transfer and cleavage of the C-O bond, yielding the hydrazide product .

FT-IR Data

| Absorption Band (cm⁻¹) | Functional Group |

|---|---|

| 1721.4 | C=O (carbonyl) |

| 2922.4 | β-methylene (C-H stretch) |

| 2849.0 | Aliphatic methylene (C-H stretch) |

| 1632.2 | C=O (amide or hydrazide, if present) |

¹H NMR Data

| δ (ppm) | Integration | Assignment |

|---|---|---|

| 1.20 | 2H (m) | Methylene groups |

| 1.41 | 2H (m) | Methylene groups |

| 1.94 | 2H (m) | Methylene groups |

| 8.88 | 2H (s) | N-H (hydrazide, if present) |

Research Findings and Optimization

-

Kinetic Modeling : Operando Raman spectroscopy has been used to monitor reaction progress and optimize esterification/transesterification processes, though specific data for this compound is limited .

-

Temperature Sensitivity : Reaction efficiency decreases at elevated temperatures (e.g., >333 K) due to desorption of reactants from surfaces, as observed in corrosion inhibition studies .

-

Methyl Group Reactivity : Methyl groups in esters resist strong acids but may oxidize under harsh conditions (e.g., permanganate) to form carboxylic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl methyl nonanedioate belongs to a family of nonanedioic acid diesters. Key structural analogs include dimethyl nonanedioate and diethyl nonanedioate, which differ in alkyl chain length. The ester substituents influence physical properties, reactivity, and industrial suitability. Below is a detailed comparison:

Table 1: Comparative Analysis of Nonanedioic Acid Diesters

Key Differences:

- Molecular Weight: this compound bridges the gap between dimethyl (216.28 g/mol) and diethyl (244.33 g/mol) analogs, affecting volatility and solubility.

- Physical State : Dimethyl’s shorter chains favor crystallinity (mp: ~36–39°C, ), while diethyl’s longer chains result in lower viscosity. Ethyl methyl likely remains liquid at room temperature.

- Reactivity : Hydrolysis rates vary with ester group size. Methyl esters hydrolyze faster than ethyl due to steric hindrance differences .

- Applications : Dimethyl is preferred in lab syntheses for purity and ease of crystallization, whereas diethyl’s hydrophobicity suits cosmetics. Ethyl methyl may serve niche roles in mixed-solvent systems .

Research Findings

- Synthetic Methods: Dimethyl and diethyl esters are synthesized via acid-catalyzed esterification of nonanedioic acid with methanol/ethanol. Ethyl methyl derivatives could be produced stepwise or via transesterification, though direct evidence is lacking .

- Purification: Dimethyl nonanedioate is purified via crystallization (e.g., methanol/water), while diethyl requires chromatography or distillation due to oily consistency .

- Toxicity: Limited data exist for this compound, but related esters (e.g., methyl methacrylate) show mild irritancy, warranting standard ester-handling precautions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.